S-Methyl p-toluenethiosulfonate

Description

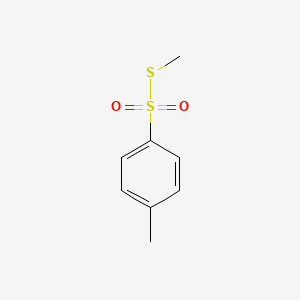

Structure

3D Structure

Propriétés

IUPAC Name |

1-methyl-4-methylsulfanylsulfonylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O2S2/c1-7-3-5-8(6-4-7)12(9,10)11-2/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSAGJMNZJWNJOL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)SC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90198001 | |

| Record name | Benzenesulfonothioic acid, 4-methyl-, S-methyl ester (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90198001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4973-66-4 | |

| Record name | S-Methyl 4-methylbenzenesulfonothioate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4973-66-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | p-Toluenesulfonic acid, thio-, S-methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004973664 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | S-Methyl p-toluenethiosulfonate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=509687 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenesulfonothioic acid, 4-methyl-, S-methyl ester (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90198001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | S-methyl toluene-p-thiosulphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.292 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-methyl-4-[(methylsulfanyl)sulfonyl]benzene | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DD82JRN7QU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Chemical Reactivity and Reaction Mechanisms of S Methyl P Toluenethiosulfonate

General Reactivity Profiles of Thiosulfonate Compounds

Thiosulfonates (RSO₂SR¹) are a class of organosulfur compounds that exhibit a diverse range of chemical behaviors. tandfonline.com Their reactivity is primarily centered around the sulfur-sulfur bond, which connects a sulfur atom in a +IV oxidation state (in the sulfonyl group) and a sulfur atom in a +II oxidation state (in the sulfenyl group). researchgate.net This asymmetry in oxidation states confers both electrophilic and nucleophilic properties to the molecule. researchgate.net Consequently, thiosulfonates are known to react with nucleophiles, electrophiles, and can also participate in radical processes. uantwerpen.beresearchgate.net

The general reactivity of thiosulfonates makes them valuable reagents in organic chemistry. They are considered more stable and easier to handle than related compounds like sulfenyl halides and possess better organoleptic properties compared to thiols. researchgate.net The nature of the organic substituents (R and R¹) attached to the sulfur atoms can modulate the reactivity of the thiosulfonate group.

Electrophilic Reactivity of Thiosulfonates

The most prominent chemical characteristic of thiosulfonates is their electrophilicity at the sulfenyl sulfur atom. uantwerpen.be This reactivity allows them to act as effective agents for transferring a sulfenyl group (R¹S) to a variety of substrates.

Role as Sulfenylating Agents

Thiosulfonates are widely recognized as powerful electrophilic sulfenylating agents. uantwerpen.be In this capacity, they react with nucleophiles, resulting in the transfer of the sulfenyl moiety. This reaction is particularly useful for the formation of unsymmetrical disulfides through the reaction with thiols or thiolates. rsc.orgresearchgate.net The reaction proceeds with the nucleophile attacking the electrophilic sulfur atom (S-R¹), leading to the cleavage of the S-S bond. rsc.org

Hard nucleophiles, such as alcohols and amines, also typically react at the sulfenyl sulfur atom to yield the corresponding sulfenylated products, which is analogous to their reaction with sulfenyl chlorides. rsc.org Furthermore, under Lewis acid catalysis, even electron-rich aromatic compounds can serve as nucleophiles, attacking the electrophilic sulfur to form functional aryl thioethers. tandfonline.com

Participation in Nucleophilic Substitution Reactions

The role of thiosulfonates as electrophiles is clearly demonstrated in their participation in nucleophilic substitution reactions. uantwerpen.be In these reactions, a nucleophile (Nu⁻) attacks the sulfenyl sulfur atom, displacing the sulfinate group (RSO₂⁻), which is a good leaving group. rsc.orgwikipedia.org

The general mechanism can be represented as: R-SO₂-S-R¹ + Nu⁻ → R¹-S-Nu + R-SO₂⁻

This reaction pathway is fundamental to the utility of thiosulfonates in synthesis. The reaction of thiosulfonates with thiols is a prime example of this versatile class of thiol-X reactions, providing a powerful and selective method for conjugation and post-polymerization functionalization. rsc.org

Table 1: Examples of Nucleophilic Substitution Reactions with Thiosulfonates

| Nucleophile | Reagent Type | Product Type | Reference |

|---|---|---|---|

| Thiols (R²-SH) | Thiosulfonate (R-SO₂-S-R¹) | Asymmetrical Disulfide (R¹-S-S-R²) | rsc.org |

| Alcohols (R-OH) | Thiosulfonate | Sulfenate ester (R¹-S-O-R) | rsc.org |

| Amines (R-NH₂) | Thiosulfonate | Sulfenamide (R¹-S-NR₂) | rsc.org |

| Aqueous Base | Thiosulfonate | Disulfide (R¹-S-S-R¹) (via disproportionation) | rsc.org |

| Electron-rich Aromatics | Thiosulfonate (with Lewis Acid) | Aryl thioether (R¹-S-Ar) | tandfonline.com |

Nucleophilic Reactivity in Thiosulfonate Transformations

While thiosulfonates are predominantly known for their electrophilic nature, they possess features that can impart nucleophilic character under certain conditions. researchgate.net The oxygen atoms of the sulfonyl group have lone pairs of electrons, and the sulfinate anion (RSO₂⁻), generated as a leaving group during nucleophilic substitution, is itself a nucleophile.

The nucleophilicity of sulfur compounds is generally greater than that of their oxygen analogues. libretexts.org For thiosulfonates, the unique arrangement of sulfur atoms with different oxidation states (+IV and +II) contributes to their dual reactivity profile. researchgate.net While direct reactions where the intact thiosulfonate molecule acts as a nucleophile are less common, their ability to be alkylated on sulfur has been noted in related sulfur compounds like sulfoxides and sulfinates. libretexts.org

Radical-Mediated Processes Involving Thiosulfonates

Thiosulfonates have emerged as versatile reagents in the realm of radical chemistry. uantwerpen.beresearchgate.net They can serve as precursors to generate both sulfonyl and thiyl radicals upon homolytic cleavage of the S-S bond. rsc.orgrsc.org This cleavage can be initiated under various conditions, including photoredox catalysis. rsc.orgrsc.org

For instance, under visible light irradiation, a photocatalyst can transfer energy to the thiosulfonate, causing it to split into a sulfonyl radical and a thiyl radical. rsc.org These radical species can then participate in a variety of synthetic transformations. A notable application is in the intramolecular hydroarylation of unactivated alkenes, where a thiyl radical generated from a thiosulfonate initiates a cyclization cascade. rsc.orgrsc.org This method provides a mild and efficient route to complex heterocyclic structures. rsc.org

Additionally, metal-catalyzed reactions can proceed through radical pathways. Iron(III) catalysis, for example, can facilitate the cross-coupling of thiols and sodium sulfinates to form thiosulfonates via the in-situ formation of sulfenyl and sulfonyl radicals. organic-chemistry.org

Table 2: Radical-Mediated Reactions Involving Thiosulfonates

| Reaction Type | Catalyst/Conditions | Role of Thiosulfonate | Product Type | Reference |

|---|---|---|---|---|

| Intramolecular Hydroarylation | Visible light, Photocatalyst (e.g., Ir complex) | Radical Precursor (source of thiyl radical) | Fused Heterocycles (e.g., Pyridyquinazolinones) | rsc.orgrsc.org |

| Desulfonylative Thioetherification | Iron(0) mediator | Thioetherification Reagent | Heteroaryl thioethers | researchgate.net |

| Coupling of Sulfonylhydrazides and Thiols | CuBr₂, TBHP | Radical Process Participant | Thiosulfonates | organic-chemistry.org |

Specific Mechanistic Insights into S-Methyl p-toluenethiosulfonate Reactions

This compound (CH₃SC₆H₄SO₂CH₃) is a specific unsymmetrical thiosulfonate where R¹ is a methyl group and R is a p-tolyl group. Its reactivity is governed by the general principles outlined for thiosulfonates, with its specific structure influencing the reaction outcomes. The p-toluenesulfinate (tosylate) anion is an excellent leaving group, which facilitates nucleophilic attack at the adjacent sulfenyl sulfur.

Consequently, this compound is an effective methylthiolating agent, meaning it can transfer a methylsulfenyl group (CH₃S-) to a nucleophile. This is a primary mode of its reactivity in nucleophilic substitution reactions. For example, in its reaction with a thiolate (R'S⁻), it would readily form an unsymmetrical disulfide (CH₃-S-S-R') and sodium p-toluenesulfinate.

While extensive mechanistic studies specifically focused on this compound are not detailed in the provided search results, its behavior can be confidently inferred from the well-established reactivity of other thiosulfonates. Its use as a methylating agent in organic synthesis has been noted, although this term is sometimes used more broadly to refer to the transfer of the entire methyl-bearing group. chemicalbook.comlookchem.com The primary reaction pathway involves nucleophilic attack on the sulfenyl sulfur, leveraging the stability of the tosylate leaving group.

Applications of S Methyl P Toluenethiosulfonate in Advanced Organic Synthesis

Reagent in Carbon-Sulfur Bond Formation

S-Methyl p-toluenethiosulfonate serves as an effective reagent for the formation of carbon-sulfur bonds, a fundamental transformation in organic chemistry. Thiosulfonates, in general, are recognized for their ability to act as either electrophilic sulfenylating or sulfonylating agents. researchgate.net This dual reactivity allows for the strategic construction of C-S and C-SO2 bonds. researchgate.net The p-toluenesulfonate group in this compound is a good leaving group, facilitating nucleophilic substitution reactions where the methylthio (-SCH3) group is transferred to a nucleophilic carbon atom. nuomengchemical.com This process is instrumental in the synthesis of various organosulfur compounds.

The reactivity of thiosulfonates like this compound is influenced by the nature of the substituents on the sulfur atoms. researchgate.net The presence of the electron-withdrawing p-toluenesulfonyl group enhances the electrophilicity of the adjacent sulfur atom, making it susceptible to nucleophilic attack. This characteristic is harnessed in various synthetic protocols to introduce the methylthio moiety into organic molecules, thereby constructing a new carbon-sulfur bond.

Role in the Introduction of Specific Functional Groups

This compound and related thiosulfonates are instrumental in introducing a variety of functional groups into organic molecules, expanding their structural and functional diversity.

Incorporation of Trichloromethyl Groups via Thiosulfonate Intermediates

While direct information on the use of this compound for incorporating trichloromethyl groups is limited, the chemistry of thiosulfonates provides a basis for such transformations. The trifluoromethylthio group (-SCF3), a related fluorinated functional group, has garnered significant attention in the synthesis of pharmaceuticals and agrochemicals due to its potent electron-withdrawing capability and enhancement of metabolic stability. researchgate.net Synthetic strategies often involve the direct introduction of the -SCF3 group into target molecules. researchgate.net This suggests that analogous strategies could be developed for the trichloromethyl group, potentially using a trichloromethylthiosulfonate reagent. The general reactivity of thiosulfonates as electrophilic species supports the feasibility of such a reaction with suitable nucleophiles.

Strategies for Fluorinated Alkyl Group Introduction using Thiosulfonates

The introduction of fluorinated alkyl groups is a key strategy in medicinal and materials chemistry to modulate the properties of organic molecules. Thiosulfonates have proven to be highly effective reagents for this purpose. researchgate.net A variety of fluorinated thiosulfonates, bearing groups such as -CF3, -CF2H, and -CF2CO2Et, have been developed and are widely used for the direct introduction of these moieties onto small organic molecules. researchgate.net For instance, S-difluoromethylated (SCF2H) and S-(ethoxycarbonyl)difluoromethylated (SCF2CO2Et) quinoline-containing thiosulfonates have been successfully synthesized and employed in the late-stage modification of peptides. researchgate.net

The general approach involves the reaction of a suitable nucleophile with the fluorinated thiosulfonate, leading to the transfer of the fluoroalkylthio group. This methodology has been particularly valuable in the late-stage functionalization of complex molecules, where traditional fluorination methods may not be applicable.

Precursor Utility for Complex Molecular Architectures

This compound and its derivatives are valuable precursors in the synthesis of complex molecular architectures. Their ability to introduce the versatile sulfonate ester functional group is a key aspect of their utility. chemimpex.comguidechem.com This functional group can serve as a reactive handle for further transformations, enabling the construction of intricate molecular frameworks.

For example, the related compound, methyl p-toluenesulfonate, is widely used in the synthesis of active pharmaceutical ingredients (APIs) by modifying molecular structures. chemimpex.com It also acts as a coupling agent in polymer chemistry, improving material properties. chemimpex.com The thiosulfonate moiety in this compound offers a unique combination of a transferable methylthio group and a stable p-toluenesulfonate leaving group, providing synthetic chemists with a powerful tool for building complexity.

Derivatization Strategies Utilizing Thiosulfonate Compounds (General)

Derivatization is a crucial technique in analytical chemistry and organic synthesis to enhance the properties of molecules, such as their detectability or reactivity. nih.gov Thiol-containing compounds are often derivatized to improve their analysis by methods like high-performance liquid chromatography (HPLC). nih.gov While specific examples using this compound for derivatization are not extensively detailed, the general reactivity of thiosulfonates makes them suitable for this purpose.

Thiosulfonates can react with nucleophilic functional groups, such as thiols, to form disulfide bonds. This reaction can be used to tag molecules with a specific chromophore or fluorophore, enhancing their detection. Additionally, sulfonation derivatization has been shown to improve the sensitivity and chromatographic separation of structurally similar compounds like triterpene acids. nih.gov

Integration into Multi-component Reactions and Cascade Sequences

Multi-component reactions (MCRs) and cascade sequences are powerful strategies in organic synthesis that allow for the construction of complex molecules from simple starting materials in a single operation. researchgate.net Thiosulfonates have been shown to participate in such processes. For instance, S-(α-hydroxyaryl) aryl thiosulfonates have been reacted with ynones in the presence of cesium carbonate to produce functionalized vinyl sulfones and benzoxathiins in a cascade process. researchgate.net

More recently, thiosulfonates have been utilized as dual functional reagents, enabling the synergistic construction of both C-S and C-SO2 bonds in one step. researchgate.net This atom-economic approach has been applied to the simultaneous cyclization and hydrosulfonylation of ynones. researchgate.net While specific examples detailing the integration of this compound into MCRs and cascade reactions are not prevalent in the searched literature, its fundamental reactivity as an electrophilic sulfur species suggests its potential for use in such elegant and efficient synthetic strategies. The development of new catalytic systems could further expand the utility of this compound in these advanced synthetic methodologies.

An in-depth analysis of this compound requires a multi-faceted approach, employing a suite of sophisticated analytical techniques to fully elucidate its molecular structure. Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and X-ray Crystallography each provide unique and complementary information, from the identification of functional groups to the precise three-dimensional arrangement of atoms in space. This article focuses exclusively on the application of these advanced characterization methods for the structural determination of this compound.

Theoretical and Computational Chemistry Approaches to S Methyl P Toluenethiosulfonate

Density Functional Theory (DFT) Studies on Thiosulfonate Electronic Structure and Reactivity

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to study molecules like S-Methyl p-toluenesulfonate to understand their geometry, electronic properties, and reactivity.

DFT calculations are instrumental in characterizing the electronic interactions and binding energies between molecules. For instance, studies on related sulfonate compounds, such as p-toluenesulfonate (TsO⁻), have utilized DFT to explore their interactions with other ions in solution. acs.org These calculations can precisely determine properties like binding energies and the nature of intermolecular forces, which are crucial for understanding the compound's behavior in various chemical environments. acs.org

The reactivity of thiosulfonates is intrinsically linked to their electronic structure. The p-toluenesulfonate group in S-Methyl p-toluenesulfonate is a good leaving group, a property that can be rationalized through DFT calculations. nuomengchemical.com These calculations can show the delocalization of the negative charge across the aromatic ring and the sulfur-oxygen bonds, which stabilizes the resulting anion and facilitates nucleophilic substitution reactions. nuomengchemical.com The choice of functional and basis set is critical for obtaining accurate results. For example, in studies of sulfur-containing radical anions, the WB97X-D3 functional has been shown to provide excellent agreement with experimental spectra. nih.govresearchgate.net Similarly, hybrid functionals like B3LYP, often combined with dispersion corrections (e.g., B3LYP-D3) and a suitable basis set like 6-311G(d,p), are commonly used to accurately model systems containing sulfonates, especially in an aqueous environment simulated with models like the SMD implicit solvent model. acs.org

Table 1: Summary of DFT Methods Used in Studying Sulfonates and Related Compounds

| Computational Method | System Studied | Properties Investigated | Key Findings |

| DFT at B3LYP-D3/6-311G(d,p) level with SMD solvent model | Cetyltrimethylammonium (CTA+) and p-toluenesulfonate (TsO⁻) | Binding energy, electronic interactions | Characterized atomic-level interactions and binding affinity between the surfactant and counterion. acs.org |

| Time-Dependent DFT (TDDFT) with WB97X-D3 functional | Sulfur-containing radical anions (thiosulfate photolysis products) | Geometric and electronic structures, absorption spectra | Achieved satisfactory agreement between calculated and experimental spectra for various radical anions. nih.govresearchgate.net |

| DFT (General) | Methyl p-toluenesulfonate | Reactivity, leaving group ability | The negative charge on the tosylate group is delocalized, making it a good leaving group for nucleophilic substitution. nuomengchemical.com |

Ab Initio Calculations for Reaction Pathway Prediction

Ab initio quantum chemistry methods are based on first principles, without the inclusion of empirical parameters. These methods are valuable for predicting reaction pathways and understanding the stability of different molecular conformations.

For sulfur-containing compounds, ab initio calculations can predict the existence and relative stability of various isomers and rotamers. For example, G3 ab initio calculations have been used to predict stable planar rotameric forms of cyanoethenethiol, a related sulfur-containing molecule. researchgate.net This level of detail is crucial for understanding the potential reaction coordinates and intermediate structures that S-Methyl p-toluenethiosulfonate might traverse during a chemical transformation.

These calculations are also fundamental in the development of accurate force fields used in classical molecular dynamics simulations. researchgate.net By providing benchmark energies and geometries for smaller, representative fragments of a larger molecule, ab initio methods help ensure that the force fields used in simulations can accurately reproduce quantum mechanical behavior. While computationally more intensive than DFT, methods like Møller-Plesset perturbation theory (MP2) can provide a higher level of accuracy for conformational studies and the investigation of features like intramolecular hydrogen bonding, which can influence reactivity. researchgate.net

Molecular Dynamics Simulations of Thiosulfonate Reactivity Profiles

Molecular Dynamics (MD) simulations are a powerful tool for studying the time-dependent behavior of molecular systems, providing insights into the dynamic interactions and reactivity profiles of compounds like this compound in realistic environments.

MD simulations can bridge the gap between atomic-level interactions and macroscopic properties. acs.org By simulating the movement of atoms and molecules over time, MD can reveal how a thiosulfonate interacts with solvent molecules and other reactants. For instance, multiscale simulations combining DFT with coarse-grained molecular dynamics (CGMD) have been used to study the self-assembly of micelles involving p-toluenesulfonate counterions. acs.org Such simulations can elucidate how factors like hydrophobicity and structural compatibility influence the dynamic behavior and morphology of the resulting structures. acs.org

The reactivity of S-Methyl p-toluenesulfonate can be significantly influenced by the solvent. nuomengchemical.com MD simulations are particularly well-suited to explore these effects. Simulations can model the solvation shell around the molecule and show how polar aprotic solvents, for example, might enhance reactivity in nucleophilic substitution reactions by stabilizing transition states. nuomengchemical.com Furthermore, MD simulations are used to validate molecular docking results and to analyze the stability and conformational changes of a ligand when bound to a biological target, such as a protein receptor. mdpi.com

Table 2: Applications of Molecular Dynamics in Sulfonate Systems

| Simulation Type | System Studied | Key Parameters Investigated | Insights Gained |

| Coarse-Grained MD (CGMD) | CTA+ micelles with p-toluenesulfonate | Micellar evolution, interaction energies, dynamic behavior | Revealed the interplay between counterion properties and mesoscale micellar morphology. acs.org |

| All-Atom MD | Methyl ester sulfonates at water/chloroform interface | Interfacial packing, molecular alignment, interface formation energy | Determined the stability and structural arrangement of surfactants at a liquid-liquid interface. researchgate.net |

| MD Simulation | Ligand with Adenosine A1 receptor | Root-mean-square deviation (RMSD), radius of gyration (Rg), solvent accessible surface area (SASA) | Assessed the stability of the ligand-protein complex and its influence on protein structure. mdpi.com |

Quantum Chemical Investigations of Thiosulfonate Analogues

The study of analogues provides a broader understanding of the structure-property relationships within a chemical class. Quantum chemical investigations into analogues of this compound, particularly other thiosulfonates and related sulfur-containing species, offer valuable comparative insights.

A significant area of research has been the quantum-chemical analysis of sulfur-containing radical anions formed from the photolysis of thiosulfate (B1220275) (S₂O₃²⁻). nih.govresearchgate.net These studies perform calculations on the geometric and electronic structures of various radical anion intermediates, such as S₂O₃•⁻ and others. nih.govresearchgate.net By applying methods like time-dependent density functional theory (TDDFT), researchers can calculate theoretical electronic absorption spectra. nih.govresearchgate.net Comparing these calculated spectra to experimental data allows for the identification of transient species formed during a reaction. nih.govresearchgate.net

These investigations have shown that different isomers of a single analogue can possess distinct spectral properties. nih.govresearchgate.net This highlights the capability of quantum chemical methods to not only identify species but also to differentiate between their various structural forms. The choice of computational method is paramount; for these sulfur-containing radical anions, functionals like WB97X-D3 were found to yield the best agreement with experimental observations, demonstrating the need to benchmark methods for specific chemical systems. nih.govresearchgate.net

Emerging Research Frontiers and Future Prospects in S Methyl P Toluenethiosulfonate Chemistry

Catalytic Roles and Methodologies for Thiosulfonate Activation

The activation of the S-S bond in S-Methyl p-toluenethiosulfonate is key to its reactivity. Modern synthetic chemistry is increasingly moving away from stoichiometric activators towards more efficient and sustainable catalytic systems. The development of such catalytic methodologies for thiosulfonate activation is a vibrant area of research. researchgate.net

Recent breakthroughs include the use of various catalytic systems:

Metal Catalysis : Transition metals are effective in activating thiosulfonates. For instance, copper-catalyzed reactions have been developed for the thiolation of terminal alkynes with thiosulfonates, providing a route to various sulfur-containing heterocycles. researchgate.net

Visible-Light Catalysis : Photoredox catalysis offers an environmentally friendly approach. researchgate.net Under visible light, thiosulfonates can be activated to participate in reactions like the trifluoromethylthiolation of alkenes and alkynes.

Electrochemical Synthesis : Electrochemical methods represent a green and efficient way to synthesize thiosulfonates from thiols and sodium sulfinates, avoiding external oxidants. researchgate.net This approach, mediated by ammonium (B1175870) iodide, proceeds under constant current in an undivided cell. researchgate.net

These catalytic strategies not only enhance the efficiency and scope of reactions involving this compound but also align with the growing demand for greener chemical processes. researchgate.netyork.ac.uk

Development of Novel Thiosulfonate-Based Reagents for Selective Transformations

While this compound is a workhorse reagent, the demand for greater selectivity and diverse functionalization has spurred the development of novel thiosulfonate-based reagents. These new reagents, with modified structures, offer tailored reactivity for specific chemical transformations.

Key areas of development include:

Fluorinated Thiosulfonates : The synthesis of fluorinated thiosulfonates has been explored, opening pathways to novel compounds with unique properties. researchgate.net

Chiral Thiosulfonates : The development of chiral thiosulfonate reagents is a significant advance for asymmetric synthesis. For example, a copper(I)-catalyzed asymmetric, three-component interrupted Kinugasa reaction has been developed to synthesize diverse chiral sulfur-containing β-lactams with excellent stereoselectivity. researchgate.net Another notable example is the use of chiral guanidine (B92328) and copper(I) complexes in an enantioselective researchgate.netrsc.org Stevens rearrangement of thiosulfonates to create chiral dithioketal derivatives. rsc.org

Bifunctional Reagents : Thiosulfonate moieties are being incorporated into more complex molecules to create bifunctional reagents. These reagents can participate in cascade reactions, enabling the efficient construction of intricate molecular architectures. The use of bifunctional chiral thioureas and thiosquaramides in the synthesis of Betti bases is a testament to this approach. mdpi.com

These novel reagents significantly expand the synthetic utility of the thiosulfonate group beyond simple methylthiolation.

Interdisciplinary Research at the Interface of Sulfur Chemistry and Materials Science

The unique reactivity of thiosulfonates, including this compound, has found applications beyond traditional organic synthesis, particularly in the realm of materials science.

Recent interdisciplinary research highlights include:

Polymer Chemistry : Thiosulfonates are used to create functional polymers. For instance, a novel methane-thiosulfonate group-containing methacrylic monomer has been synthesized and copolymerized to create polymers with reactive side units. researchgate.net These units can be used to conjugate thiol-containing molecules. researchgate.net

Hydrogel Formation : The reactive thiosulfonate groups on polymer side-chains can be utilized to fabricate thiol-reactive, redox-responsive hydrogels. researchgate.net

Sensing and Probes : Thiosulfonate scaffolds are being used to develop novel sensors. A thiol-specific turn-on fluorescent probe based on a thiosulfonate scaffold has been reported, demonstrating high sensitivity and fast response. rsc.org

This cross-pollination of sulfur chemistry and materials science is paving the way for the development of advanced materials with tailored properties and functionalities.

Sustainable Chemical Synthesis Incorporating Thiosulfonates

In an era of increasing environmental awareness, the development of sustainable chemical processes is paramount. Research on this compound and related compounds is actively addressing this need.

Key aspects of sustainable synthesis include:

Green Synthetic Protocols : Molybdenum-catalyzed selective oxidation of thiols using sustainable oxidants like H₂O₂ or air has been developed for the green synthesis of thiosulfonates. rsc.org Catalyst-free methods for synthesizing thiosulfonates in water have also been reported, offering significant economic and environmental benefits. nih.gov

Atom Economy : Efforts are being made to improve the atom economy of reactions. For instance, an enantioselective researchgate.netrsc.org Stevens rearrangement of thiosulfonates provides an atom-economic route to novel chiral dithioketal derivatives. rsc.org

Flow Chemistry : The use of flow chemistry offers a safer and more efficient way to perform reactions. thieme-connect.de Continuous flow processes can be readily scaled up and often lead to higher yields and purity compared to batch methods. mdpi.com

The focus on sustainable practices ensures that the utility of thiosulfonates can be harnessed in an environmentally responsible manner.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.